(R)-Amlodipine
Overview
Description
(R)-Amlodipine is the R isomer of Amlodipine --- a medication used to lower blood pressure and prevent chest pain.
Scientific Research Applications
Vasodilation and Cardiovascular Effects
(R)-Amlodipine, a basic dihydropyridine derivative, is primarily recognized for its potent vasodilatory effects in peripheral and coronary vascular beds. Research has shown its effectiveness in clinical trials as both an antianginal agent for patients with stable angina pectoris and an antihypertensive agent for those with mild to moderate hypertension. Comparative studies have indicated that amlodipine is at least as effective as standard agents such as atenolol, verapamil, hydrochlorothiazide, and captopril in managing hypertension and diltiazem or nadolol in treating angina pectoris. Moreover, amlodipine's pharmacokinetic properties, including high oral absorption and long elimination half-life, contribute to its smooth onset of action and long duration of pharmacodynamic activity, ensuring gradual vasodilation and low incidence of vasodilatory side effects. The drug's efficacy in increasing exercise capacity and reducing electrocardiographic evidence of myocardial ischemia after treadmill exercise testing is noteworthy, as is its ability to decrease the angina attack rate and glyceryl trinitrate consumption (Murdoch & Heel, 1991; Taylor, 1991).
Antihypertensive Efficacy
Amlodipine's antihypertensive properties are well-documented, with studies indicating its significant role in reducing blood pressure and patient outcomes. It's noted as a first-line antihypertensive agent, offering substantial benefits in morbidity and mortality reduction associated with hypertension. Large randomized controlled trials support its efficacy and safety, emphasizing its role in cardiovascular event reduction (Fares et al., 2016).
Renal Protection
While the dihydropyridine calcium channel blockers, like amlodipine, are prevalent in hypertension therapy, their distinct renal effects are gaining attention. Amlodipine's ability to retard the progression of renal disease, especially when combined with a blocker of the renin–angiotensin system, positions it as a potential agent for renal protection. The drug acts directly on the afferent and efferent renal arterioles, potentially offering benefits similar to ACE inhibitors in renal protection of hypertensive patients (Burnier, 2013).
Pharmacoeconomic Impact
The pharmacoeconomic impact of amlodipine, especially in coronary artery disease patients, is significant. Studies indicate that amlodipine not only offers protection against stroke and myocardial infarction but also results in fewer hospitalizations and invasive surgical procedures. This economic analysis emphasizes the cost savings and improved clinical outcomes associated with amlodipine use, making it an attractive option for patients with coronary artery disease (de Portu & Mantovani, 2009).
Mechanism of Action
Target of Action
It is known that amlodipine, a dihydropyridine calcium channel blocker, primarily targets l-type calcium channels in the heart and vascular smooth muscle . These channels play a crucial role in regulating the influx of calcium ions, which is essential for muscle contraction.
Mode of Action
®-Amlodipine interacts with its targets by binding to the L-type calcium channels, inhibiting the influx of calcium ions. This action results in the relaxation of vascular smooth muscle, leading to vasodilation and a reduction in blood pressure .
Biochemical Pathways
The inhibition of calcium influx into cells can affect various cellular processes, including muscle contraction, nerve impulse transmission, and the release of hormones .
Pharmacokinetics
It is known that the bioavailability of a drug can be influenced by factors such as its formulation, route of administration, and the individual’s physiological condition .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ®-Amlodipine. Factors such as pH and temperature can affect the structure and function of proteins, including drug targets . Additionally, individual genetic differences can influence how a person responds to a drug .
properties
IUPAC Name |
3-O-ethyl 5-O-methyl (4R)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O5/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21/h5-8,17,23H,4,9-11,22H2,1-3H3/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIQEAQVCYTUBX-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C([C@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90430938 | |
Record name | (R)-Amlodipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90430938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
103129-81-3 | |
Record name | (+)-Amlodipine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103129-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amlodipine, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103129813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-Amlodipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90430938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMLODIPINE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUH55G7ZTY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of (R)-amlodipine?
A1: Unlike its (S)-enantiomer, this compound does not exhibit significant calcium channel blocking activity. Instead, research suggests its primary mechanism involves inhibiting smooth muscle cell migration. [, , ]
Q2: What are the downstream effects of this compound's inhibition of smooth muscle cell migration?
A2: Inhibiting smooth muscle cell migration is particularly relevant in conditions like atherosclerosis and restenosis, where the excessive proliferation and migration of these cells contribute to disease progression. [, ] By hindering this process, this compound might offer therapeutic benefits in these areas.
Q3: What is the molecular formula and weight of this compound?
A3: this compound shares the same molecular formula and weight as its racemic mixture and (S)-enantiomer. The molecular formula is C20H25ClN2O5, and the molecular weight is 408.88 g/mol.
Q4: Is there spectroscopic data available for this compound?
A4: While specific spectroscopic data for this compound might be limited due to its existence as an enantiomer within the racemic mixture, studies utilize techniques like nuclear magnetic resonance (NMR) to characterize the solvates of this compound salts. For instance, one study reports the 1H NMR spectrum of the dimethylformamide solvate of this compound L-hemitartrate. []
Q5: What are the challenges in formulating this compound for pharmaceutical use?
A5: Like many chiral drugs, formulating this compound presents challenges in achieving enantiomeric purity, stability, and optimal bioavailability. Researchers explore various strategies, including the use of specific solvents, resolving agents, and formulation techniques to overcome these hurdles. [, , , ]
Q6: How is this compound absorbed, distributed, metabolized, and excreted (ADME) in the body?
A6: While this compound lacks the calcium channel blocking activity of its (S)-enantiomer, research indicates it exhibits different pharmacokinetic properties. Studies in healthy volunteers show that this compound is more rapidly eliminated from plasma compared to (S)-amlodipine. [] Further research is needed to comprehensively understand its specific ADME profile.
Q7: Are there any in vitro studies demonstrating the effects of this compound on smooth muscle cell migration?
A7: While the provided abstracts don't offer detailed in vitro data, they highlight this compound's potent inhibition of smooth muscle cell migration. [, , ] Further research is crucial to elucidate the specific molecular mechanisms underlying this effect.
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